molecular formula C15H15NO4 B4414784 N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide

N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide

Cat. No. B4414784
M. Wt: 273.28 g/mol
InChI Key: OIPJSVLQJHTSBY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide (DMHB) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMHB is a member of the chemical class of hydroxybenzamides and is known to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide has been explored as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide is believed to exert its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in the inflammation process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the body's antioxidant defense system.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide has also been shown to exhibit low toxicity in animal studies. However, one limitation of N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide is its limited solubility in water, which may pose challenges in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide has been shown to exhibit neuroprotective effects in animal models of these diseases. Another area of interest is the development of novel N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide and its potential interactions with other drugs.
Conclusion
N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide is a synthetic compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide has been shown to exhibit low toxicity and can be easily synthesized in large quantities with high purity. Future research on N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide may lead to the development of novel therapies for various diseases.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-12-7-8-14(20-2)13(9-12)16-15(18)10-3-5-11(17)6-4-10/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPJSVLQJHTSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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